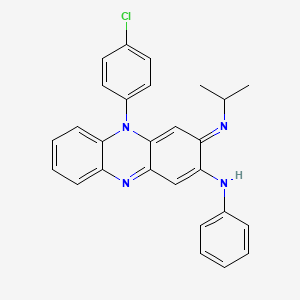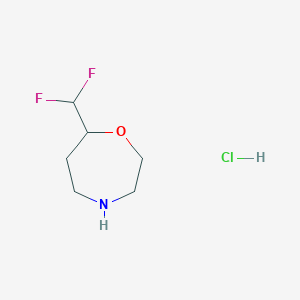![molecular formula C10H11NO3S B1460434 Acide 6-acétyl-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine-3-carboxylique CAS No. 1082539-91-0](/img/structure/B1460434.png)
Acide 6-acétyl-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine-3-carboxylique
Vue d'ensemble
Description
The compound “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” is a derivative of pyridine, a nitrogen-bearing heterocycle . Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
Synthesis Analysis
The synthesis of pyridine-based compounds has been a significant area of research in medicinal chemistry . Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives were synthesized and evaluated for anticancer properties .Molecular Structure Analysis
The molecular structure of “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” is based on the pyridine scaffold . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .Chemical Reactions Analysis
The chemical reactions involving “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” are likely to be influenced by the presence of the pyridine nitrogen . The pyridine nitrogen is traditionally assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” are likely to be influenced by its pyridine scaffold . Pyridine is a key solvent and reagent .Applications De Recherche Scientifique
Agents antibactériens
Les analogues de l'acide 6-acétyl-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine-3-carboxylique ont été synthétisés et testés pour leurs propriétés antibactériennes . Ces composés ont montré une efficacité contre les bactéries à Gram positif comme Staphylococcus aureus et les bactéries à Gram négatif comme Escherichia coli. L'activité antibactérienne est probablement influencée par la structure électronique des molécules, qui peut être optimisée pour de meilleures performances.
Agents antitubulines
Des dérivés basés sur le squelette de 6-acétyl-tétrahydrothiéno[2,3-c]pyridine ont été explorés comme agents antitubulines potentiels . Ces agents peuvent perturber les fonctions des microtubules, ce qui est une stratégie prometteuse pour la thérapie anticancéreuse. Les dérivés montrent une promesse dans l'inhibition de la croissance des cellules cancéreuses en ciblant la protéine tubuline.
Recherche antiplaquettaire et cardiovasculaire
Les dérivés de thiénopyridine, y compris ceux liés à la 6-acétyl-tétrahydrothiéno[2,3-c]pyridine, ont été étudiés pour leurs activités antiplaquettaires . Ces activités sont cruciales pour développer de nouveaux traitements des maladies cardiovasculaires, car elles peuvent prévenir les caillots sanguins et améliorer le flux sanguin.
Science des matériaux
En science des matériaux, la structure électronique des dérivés de 6-acétyl-tétrahydrothiéno[2,3-c]pyridine peut être exploitée pour développer de nouveaux matériaux avec des propriétés électriques spécifiques . Ces matériaux pourraient être utilisés dans diverses applications, y compris les semi-conducteurs et les capteurs.
Science de l'environnement
L'étude des composés 6-acétyl-tétrahydrothiéno[2,3-c]pyridine s'étend également à la science de l'environnement, où leur potentiel en tant que pesticides ou herbicides biodégradables est exploré . Leur structure moléculaire pourrait être conçue pour cibler des ravageurs ou des mauvaises herbes spécifiques sans nuire à l'écosystème environnant.
Recherche biochimique
En recherche biochimique, la 6-acétyl-tétrahydrothiéno[2,3-c]pyridine et ses analogues sont précieux pour l'étude de l'inhibition et de l'activation des enzymes . La compréhension de l'interaction entre ces composés et les enzymes peut conduire au développement de nouveaux médicaments et stratégies thérapeutiques.
Mécanisme D'action
Orientations Futures
The future directions for “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” and its derivatives are promising. The pyridine scaffold has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Analyse Biochimique
Biochemical Properties
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes . These interactions lead to alterations in protein synthesis and cellular function, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound can also bind to plasma proteins, affecting its bioavailability and distribution in the body . These transport and distribution mechanisms are critical for determining the compound’s therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic effects .
Propriétés
IUPAC Name |
6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(12)11-3-2-7-8(10(13)14)5-15-9(7)4-11/h5H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXBUZVSGRMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)


![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)


